molecular formula C11H15NO3 B1303061 Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate CAS No. 70275-54-6

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Cat. No.: B1303061
CAS No.: 70275-54-6
M. Wt: 209.24 g/mol
InChI Key: PTGMINZYLYOVNN-UHFFFAOYSA-N
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Description

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is an organic compound with the molecular formula C11H15NO3 It is a derivative of carbamic acid and contains a hydroxyphenyl group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate typically involves the reaction of ethyl chloroformate with 2-(4-hydroxyphenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C2H5OCOCl+H2NCH2CH2C6H4OHC2H5OCO-NHCH2CH2C6H4OH+HCl\text{C}_2\text{H}_5\text{OCOCl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{C}_6\text{H}_4\text{OH} \rightarrow \text{C}_2\text{H}_5\text{OCO-NHCH}_2\text{CH}_2\text{C}_6\text{H}_4\text{OH} + \text{HCl} C2​H5​OCOCl+H2​NCH2​CH2​C6​H4​OH→C2​H5​OCO-NHCH2​CH2​C6​H4​OH+HCl

The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the hydroxyphenyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbamate group.

    Substitution: The hydroxy group in the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Propyl N-[2-(4-hydroxyphenyl)ethyl]carbamate: Similar structure but with a propyl group instead of an ethyl group.

    Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate: Contains a benzyl group, which imparts different chemical properties and reactivity.

The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)12-8-7-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGMINZYLYOVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376194
Record name Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70275-54-6
Record name Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add dropwise via an addition funnel a solution of ethyl chloroformate (0.74 mL, 7.7 mmol) in tetrahydrofuran (7 mL) to a stirred solution of tyramine (1.0 g, 7.3 mmol), sodium hydroxide (0.7 g, 17.1 mmol), and water (7 mL). Stir at room temperature for 18 hours then pour the reaction into 1 N aqueous hydrochloric acid so the pH=1-2. Extract with ethyl acetate (3×25 mL). Dry the combined ethyl acetate extracts over sodium chloride/magnesium sulfate, filter, and concentrate on a rotary evaporator to yield 1.3 g, 6.2 mmol of [2-(4-hydroxy-phenyl)-ethyl]-carbamic acid ethyl ester: 1H NMR (CDCl3, 300.00 MHz): 7.01 (d, 2H); 6.78 (d, 2H); 6.26 (s, 1H); 4.78 (s 1H); 4.14-4.09 (m, 2H); 3.40-3.38 (m, 2H); 2.74-2.69 (m, 2H); 1.24-1.19 (m, 3H).
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Synthesis routes and methods II

Procedure details

According to scheme 1, ethyl chloroformate is added to a solution of tyramine (1), sodium hydroxide, and water to produce the [2-(4-hydroxy-phenyl)-ethyl]-carbamic acid ethyl ester (2). The carbamate is treated with cesium carbonate and 4-fluorobenzonitrile in DMF to yield the corresponding biarylether 3. The nitrile functionality of the biaryl; ether 3 is converted to the N-acyl compound 4 by reaction with methyllithium followed by hydrolysis in aqueous sulfuric acid. The N-acyl compound 4 is converted to the acetate 5 by oxidation with m-chloroperbenzoic acid (MCPBA) in a suitable solvent. The acetate 5 is reduced with lithium aluminum hydride to afford the compound 4-[4-(2-methylamino-ethyl)-phenoxy]-phenol (6). The compound 6 is treated with benzaldehyde in the presence of sodium triacetoxyborohydride to produce the reductive amination product 4-{4-[2-(benzyl-methyl-amino)-ethyl]-phenoxy}-phenol 7 of formula I. Compounds of formula I wherein D is acetate and q is 0, may also be prepared according to scheme 2 below.
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